molecular formula C16H16N6O3 B2577869 4-acetamido-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034558-95-5

4-acetamido-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2577869
CAS No.: 2034558-95-5
M. Wt: 340.343
InChI Key: IKSFHNYUCCDINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel synthetic compound designed for pharmaceutical and biochemical research. This complex molecule features a 1,2,4-oxadiazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities, which is linked to a 1-methyl-1H-pyrazole system and a 4-acetamidobenzamide group . The 1,2,4-oxadiazole moiety is recognized for its metabolic stability and is frequently employed as a bioisostere for ester and amide functionalities, making it a valuable scaffold in the design of enzyme inhibitors and receptor ligands . The presence of the 1-methyl-1H-pyrazol-4-yl group is significant, as pyrazole-containing compounds are commonly explored in drug discovery for their potential to interact with various kinases and other enzymatic targets . This specific molecular architecture suggests potential application as a key intermediate or a target molecule in the development of therapeutic agents. Researchers can utilize this compound to explore its mechanism of action in areas such as oncology, immunology, and infectious diseases, particularly focusing on pathways where heterocyclic compounds have shown efficacy . It is supplied as a solid and should be stored in a cool, dry place. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-acetamido-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-10(23)19-13-5-3-11(4-6-13)16(24)17-8-14-20-15(21-25-14)12-7-18-22(2)9-12/h3-7,9H,8H2,1-2H3,(H,17,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSFHNYUCCDINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)

  • Structure : Features a propanamide linker instead of a benzamide and a pyrimidine substituent instead of an acetamido group.
  • Synthesis : 47% yield via method 1 (ESI-MS: m/z 342.2 [M + H]⁺) .
  • Key Differences: The pyrimidine group may enhance π-π stacking interactions compared to the benzamide in the target compound.

N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide ()

  • Structure: Incorporates a thioether linker and cyano-fluorophenyl substituent.
  • Key Differences: The thioether group may confer greater metabolic stability but reduced polarity compared to the methylene linker in the target compound.

Methyl({3-[1-(4-Methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)[(1-methylpyrazol-4-yl)methyl]amine ()

  • Structure : Includes a cyclopentyl and 4-methylphenyl group attached to the oxadiazole.
  • Key Differences :
    • The bulky cyclopentyl group may sterically hinder interactions with flat binding pockets, unlike the compact benzamide in the target compound.
    • The methylphenyl substituent could enhance hydrophobic interactions but reduce solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target/Activity
Target Compound ~369.35* Acetamido-benzamide, 1-methylpyrazole Not reported (speculative: kinases)
Z2194302854 () 342.2 Propanamide, pyrimidine CFTR modulator
N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-... ~443.45* Thioether, cyano-fluorophenyl Not reported (anticancer/viral?)
CRBP1-bound compound () ~435.50* Cyclopentyl, methylphenyl Retinol-binding protein 1

*Calculated based on structural formulas.

Discussion of Structural and Functional Divergence

  • Linker Flexibility : The methylene linker in the target compound may offer greater conformational flexibility compared to thioether or rigid cyclopentyl linkers, influencing binding kinetics .
  • Therapeutic Potential: While highlights CFTR modulation and implicates CRBP1, the target compound’s benzamide group suggests kinase or protease inhibition as plausible mechanisms, warranting further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.